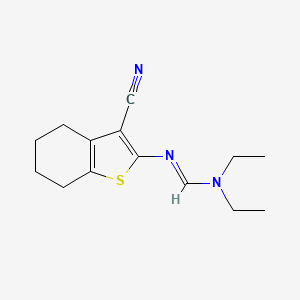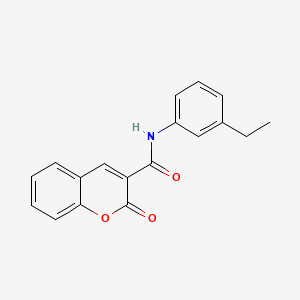
N-(4-chlorophenyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine, also known as AG-1478, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in 1994 by scientists at Pfizer, and has since been extensively studied for its potential applications in cancer treatment and research.
Mécanisme D'action
N-(4-chlorophenyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine works by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby preventing the phosphorylation of downstream signaling proteins and inhibiting cell growth and proliferation. This mechanism of action is similar to that of other EGFR inhibitors, such as gefitinib and erlotinib.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of vascular smooth muscle cells, which could have implications for the treatment of cardiovascular diseases. This compound has also been shown to enhance the differentiation of neural stem cells, which could have applications in regenerative medicine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-chlorophenyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine is its potency and selectivity for EGFR, which makes it a valuable tool for studying EGFR signaling in various cell types and experimental conditions. However, like other kinase inhibitors, this compound can have off-target effects and may not be suitable for all experimental systems. In addition, the high cost of this compound can be a limitation for some researchers.
Orientations Futures
There are several future directions for research on N-(4-chlorophenyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine and related compounds. One area of interest is the development of more potent and selective EGFR inhibitors that can overcome resistance to current therapies. Another area of research is the investigation of the role of EGFR signaling in other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the use of this compound and other kinase inhibitors in combination with other therapies, such as immunotherapy, is an area of active investigation.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine involves several steps, including the reaction of 4-chloroaniline with ethyl chloroformate to form N-(4-chlorophenyl)-N'-ethylcarbamoyl chloride, which is then reacted with 4-morpholineethanamine to form the desired product. The purity of the compound can be further improved through recrystallization and other purification methods.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine has been widely used in scientific research as a tool to study the role of EGFR in cancer and other diseases. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, this compound has been used to investigate the mechanisms of EGFR signaling, as well as its interactions with other signaling pathways.
Propriétés
IUPAC Name |
2-N-(4-chlorophenyl)-4-N-ethyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN6O/c1-2-17-13-19-14(18-12-5-3-11(16)4-6-12)21-15(20-13)22-7-9-23-10-8-22/h3-6H,2,7-10H2,1H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTKSZPQUKBXCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)N2CCOCC2)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3-nitrophenyl)urea](/img/structure/B5701432.png)


![N,N-diethyl-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5701439.png)

![7-(2-chlorobenzyl)-8-[(2-chlorobenzyl)thio]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5701451.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5701467.png)
![4-[(2,5-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5701485.png)
![N-cyclohexyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5701488.png)
![4-chloro-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5701494.png)
![5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5701513.png)



